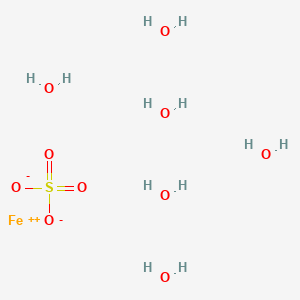

Ferrous sulfate hexahydrate

Description

Structure

2D Structure

Properties

Molecular Formula |

FeH12O10S |

|---|---|

Molecular Weight |

260.00 g/mol |

IUPAC Name |

iron(2+);sulfate;hexahydrate |

InChI |

InChI=1S/Fe.H2O4S.6H2O/c;1-5(2,3)4;;;;;;/h;(H2,1,2,3,4);6*1H2/q+2;;;;;;;/p-2 |

InChI Key |

WVLDCUJMGWFHGE-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ferrous Sulfate Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ferrous sulfate (B86663) hexahydrate (FeSO₄·6H₂O), a compound of interest in various research and development applications. While the heptahydrate form is more commonly synthesized, this guide focuses on the targeted synthesis of the hexahydrate through a controlled dehydration approach of the heptahydrate, a method inferred from phase diagrams and thermal analysis data. This document outlines the underlying chemical principles, detailed experimental protocols, and methods for characterization.

Introduction: The Chemistry of Ferrous Sulfate Hydrates

Ferrous sulfate can exist in several hydrated forms, with the most common being the heptahydrate (FeSO₄·7H₂O), also known as green vitriol. The number of water molecules in the crystal lattice is dependent on the temperature and relative humidity of the surrounding environment. Understanding the phase diagram of the ferrous sulfate-water system is therefore crucial for the targeted synthesis of a specific hydrate (B1144303).

The synthesis of ferrous sulfate fundamentally involves the reaction of iron with sulfuric acid. The subsequent crystallization from the aqueous solution typically yields the heptahydrate at room temperature. To obtain the hexahydrate, a controlled dehydration of the heptahydrate is necessary. This process involves carefully manipulating the temperature and humidity to remove one molecule of water from the crystal lattice without further dehydration to lower hydrates like the tetrahydrate or monohydrate.

Experimental Protocols

This section details the experimental procedures for the synthesis of ferrous sulfate heptahydrate and its subsequent conversion to ferrous sulfate hexahydrate.

Synthesis of Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

This initial step involves the synthesis of the more common heptahydrate form, which serves as the precursor for the hexahydrate.

Materials:

-

Iron filings or steel wool (low carbon)

-

Dilute sulfuric acid (H₂SO₄), approximately 2 M

-

Distilled water

-

Beakers

-

Heating mantle or hot plate

-

Stirring rod

-

Filtration apparatus (funnel and filter paper)

-

Crystallizing dish

Procedure:

-

In a fume hood, carefully add an excess of iron filings to a beaker containing dilute sulfuric acid. The reaction is exothermic and will produce hydrogen gas. The chemical equation for this reaction is: Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g)

-

Gently heat the mixture and stir until the reaction ceases (i.e., no more hydrogen gas evolves). The solution should be a pale green color.

-

Filter the hot solution to remove any unreacted iron and other solid impurities.

-

Transfer the clear filtrate to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature. As the solution cools, pale green crystals of ferrous sulfate heptahydrate will form.

-

Decant the mother liquor and wash the crystals with a small amount of cold distilled water, followed by a rinse with ethanol (B145695) to facilitate drying.

-

Dry the crystals on a filter paper at room temperature.

Controlled Dehydration to this compound (FeSO₄·6H₂O)

This protocol is based on the principles of thermal dehydration. The transition from heptahydrate to lower hydrates is temperature and humidity-dependent. To obtain the hexahydrate, a precise control of these parameters is essential.

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O) crystals (from Protocol 2.1)

-

Constant humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity.

-

Temperature-controlled oven or incubator.

-

Shallow dish or watch glass.

Procedure:

-

Spread a thin layer of the synthesized ferrous sulfate heptahydrate crystals on a shallow dish or watch glass.

-

Place the dish in a pre-calibrated constant humidity chamber. The relative humidity should be maintained in a range that favors the hexahydrate form. Based on phase diagrams, a relative humidity below that of ambient air but above the transition point to the tetrahydrate is required.

-

Gently heat the chamber to a temperature slightly above room temperature. The precise temperature for the formation of the hexahydrate is a critical parameter and may require optimization based on the specific humidity conditions.

-

Monitor the weight of the crystals periodically. The theoretical weight loss for the conversion of one mole of FeSO₄·7H₂O to one mole of FeSO₄·6H₂O is approximately 6.48%.

-

Once the desired weight loss is achieved, remove the crystals from the chamber and store them in a tightly sealed container to prevent further dehydration or rehydration.

Quantitative Data

The following table summarizes key quantitative data related to the thermal decomposition of ferrous sulfate heptahydrate, which is critical for the controlled synthesis of the hexahydrate.

| Parameter | Value | Conditions |

| Decomposition Steps | FeSO₄·7H₂O → FeSO₄·4H₂O | 25 - 50 °C[1] |

| FeSO₄·4H₂O → FeSO₄·H₂O | 50 - 100 °C[1] | |

| FeSO₄·H₂O → FeOHSO₄ | 75 - 200 °C[1] | |

| FeOHSO₄ → Fe₂(SO₄)₃ | 400 - 500 °C[1] | |

| Fe₂(SO₄)₃ → Fe₂O₃ | 500 - 775 °C[1] | |

| Melting Point of Heptahydrate | ~71.46 °C | DSC analysis[2] |

| Dehydration of Heptahydrate | Broad endothermic peak at 88.95 °C | Corresponds to the dehydration of 2 water molecules (FeSO₄·6H₂O to FeSO₄·4H₂O)[2] |

Characterization

Characterization of the synthesized crystals is essential to confirm the desired hydrate form.

-

X-Ray Diffraction (XRD): XRD is a definitive method to identify the crystal structure of the ferrous sulfate hydrate. The diffraction pattern of the hexahydrate will be distinct from the heptahydrate and other hydrates.

-

Differential Scanning Calorimetry (DSC): DSC can be used to observe the thermal transitions of the synthesized crystals. The endothermic peaks corresponding to the dehydration events will differ for each hydrate, allowing for their identification.[1][2]

-

Raman Spectroscopy: Raman spectroscopy is a powerful tool for distinguishing between the different hydrated forms of ferrous sulfate. The vibrational modes of the sulfate ion and the water molecules are sensitive to the crystal structure and hydration state.[3][4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound crystals.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of the synthesis process.

References

Unveiling the Crystalline Identity of Ferrous Sulfate Hexahydrate: An In-depth Technical Guide to XRD Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of ferrous sulfate (B86663) hexahydrate (FeSO₄·6H₂O) using X-ray Diffraction (XRD). Ferrous sulfate and its various hydrated forms are crucial in pharmaceutical formulations and industrial applications. Understanding their precise crystalline structure is paramount for quality control, stability assessment, and formulation development. This document outlines the crystallographic properties of ferrous sulfate hexahydrate, a detailed experimental protocol for its XRD analysis, and a workflow for data interpretation.

Crystallographic Profile of this compound

This compound crystallizes in the monoclinic system, a key identifying feature that distinguishes it from other hydrated forms such as the heptahydrate (melanterite) and tetrahydrate (rozenite). The specific arrangement of its atoms in the crystal lattice gives rise to a unique powder XRD pattern.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | FeSO₄·6H₂O |

| Molecular Weight | 260.00 g/mol [1] |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Isostructural With | Nickel Sulfate Hexahydrate (NiSO₄·6H₂O) |

Note: Detailed lattice parameters and atomic positions can be obtained from crystallographic databases if a specific Crystallographic Information File (CIF) is available.

X-ray Powder Diffraction (XRD) Data

The powder XRD pattern of a crystalline solid is a fingerprint, with peaks at specific angular positions (2θ) and intensities corresponding to the diffraction of X-rays by the crystal lattice planes. The following table summarizes the expected prominent diffraction peaks for this compound.

Table 2: X-ray Powder Diffraction Data for this compound

| 2θ (°) (Cu Kα) | d-spacing (Å) | Relative Intensity (%) |

| Data not available in the provided search results | Data not available in the provided search results | Data not available in the provided search results |

Note: The absence of a specific, publicly available, and verified powder diffraction file (PDF) card from databases like the ICDD for this compound in the search results prevents the population of this table with definitive experimental data. Researchers should refer to commercial or proprietary databases for this information or generate it experimentally following the protocol below.

Experimental Protocol for XRD Analysis

Obtaining a high-quality XRD pattern for a hydrated salt like this compound requires careful sample preparation and appropriate instrument settings to prevent dehydration or phase transformation during analysis.[2][3][4]

Sample Preparation and Handling

Due to the potential for dehydration, special care must be taken when handling this compound.[2][3][4]

-

Controlled Environment: Ideally, sample preparation should be conducted in a controlled environment with moderate humidity to prevent water loss. If the sample is suspected to be sensitive to ambient conditions, preparation in a glovebox with a controlled atmosphere is recommended.

-

Minimal Grinding: Use gentle grinding with an agate mortar and pestle to achieve a fine, uniform powder.[5] Excessive or vigorous grinding can induce localized heating and lead to dehydration.

-

Sample Mounting: A standard powder XRD sample holder is suitable. For small sample quantities, a zero-background sample holder can be used. To minimize exposure to air, an air-sensitive sample holder with a dome or a thin polymer film (e.g., Kapton) cover is highly recommended.

Instrumentation and Data Collection Parameters

The following are typical instrument settings for the powder XRD analysis of this compound.

Table 3: Recommended XRD Instrument Parameters

| Parameter | Recommended Setting |

| Radiation Source | Cu Kα (λ = 1.5406 Å) |

| Instrument Type | Bragg-Brentano diffractometer |

| Voltage and Current | 40 kV and 40 mA |

| Scan Range (2θ) | 5° to 70° |

| Step Size | 0.02° |

| Time per Step | 1-2 seconds |

| Sample Spinner | On (to reduce preferred orientation effects) |

Experimental and Data Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound by XRD, from sample reception to data interpretation.

Conclusion

The characterization of this compound by XRD is a critical step in ensuring the quality and consistency of this important pharmaceutical and industrial material. By following a meticulous experimental protocol that accounts for the hydrated nature of the compound, researchers can obtain high-quality diffraction data. This data, when compared to reference patterns and analyzed using techniques such as Rietveld refinement, provides definitive identification and detailed structural information. This technical guide serves as a foundational resource for professionals engaged in the analysis and development of products containing this compound.

References

- 1. This compound | FeH12O10S | CID 9859974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. The preparation and characterization of ferrous sulphate hydrates | Semantic Scholar [semanticscholar.org]

- 5. Morphological, structural, and spectral characteristics of amorphous iron sulfates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Ferrous Sulfate Hexahydrate (FeSO₄·6H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of ferrous sulfate (B86663) hexahydrate (FeSO₄·6H₂O). The information is curated for researchers, scientists, and professionals in drug development who require detailed data and experimental methodologies. All quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed. Visualizations are provided for significant pathways and workflows to facilitate a deeper understanding of the compound's behavior.

Physical Properties

Ferrous sulfate hexahydrate is one of the several hydrated forms of iron(II) sulfate. Its physical characteristics are crucial for its handling, storage, and application in various scientific contexts.

Quantitative Physical Data

The key physical properties of this compound and its related hydrates are summarized in the table below for comparative analysis.

| Property | FeSO₄·6H₂O | FeSO₄·7H₂O (Heptahydrate) | FeSO₄ (Anhydrous) |

| Molar Mass | 260.00 g/mol [1] | 278.02 g/mol [1] | 151.91 g/mol [1] |

| Appearance | - | Blue-green crystals[1] | White crystals[1] |

| Crystal Structure | Monoclinic[1] | Monoclinic[1] | Orthorhombic[1] |

| Density | 1.934 g/cm³[1] | 1.895 g/cm³[1] | 3.65 g/cm³ |

| Melting Point | Decomposes | 60–64 °C (decomposes)[1] | 680 °C (decomposes)[1] |

| Solubility in Water | Soluble | 15.65 g/100 mL (0 °C), 29.51 g/100 mL (25 °C)[2] | Soluble |

| Magnetic Susceptibility (χ) | - | +10200×10⁻⁶ cm³/mol[1] | - |

| Refractive Index | 1.468[3] | 1.471[3] | - |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | - | −3016 kJ/mol | −928.4 kJ/mol[3] |

Chemical Properties

The chemical behavior of this compound is largely defined by the reactivity of the ferrous ion (Fe²⁺), which is a moderately strong reducing agent.

Stability and Reactivity

This compound is susceptible to oxidation in the presence of air, gradually converting to a brownish-yellow basic ferric sulfate. This process is accelerated in moist conditions. To prevent oxidation, solutions of ferrous sulfate are often acidified with sulfuric acid.

Redox Reactions

The Fe²⁺ ion can be readily oxidized to the ferric ion (Fe³⁺). This property is the basis for its use as a reducing agent in various chemical syntheses and analytical methods. A notable example is its role in the Fenton reaction, where it reacts with hydrogen peroxide to generate highly reactive hydroxyl radicals.

Thermal Decomposition

Upon heating, hydrated forms of ferrous sulfate lose their water of crystallization in a stepwise manner before the anhydrous salt decomposes at higher temperatures. For ferrous sulfate heptahydrate, the decomposition begins with the loss of water molecules to form lower hydrates, eventually leading to anhydrous ferrous sulfate, which then decomposes into iron(III) oxide, sulfur dioxide, and sulfur trioxide. The thermal decomposition of the hexahydrate follows a similar pathway.

Experimental Protocols

Determination of Water of Crystallization by Thermogravimetric Analysis (TGA)

Objective: To determine the number of water molecules in a hydrated salt by measuring the mass loss as a function of temperature.

Methodology:

-

Calibrate the thermogravimetric analyzer according to the manufacturer's instructions.

-

Accurately weigh approximately 10-20 mg of the FeSO₄·6H₂O sample into a TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to approximately 400°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the distinct mass loss steps corresponding to the dehydration of the salt.

-

Calculate the percentage mass loss for each step and relate it to the molar mass of water to determine the number of water molecules lost.

Assay of Ferrous Sulfate by Redox Titration

Objective: To determine the purity of a ferrous sulfate sample by titrating it with a standardized oxidizing agent.

Methodology:

-

Preparation of Standard Potassium Permanganate (B83412) (KMnO₄) Solution (approx. 0.02 M):

-

Accurately weigh the required amount of KMnO₄ and dissolve it in a known volume of deionized water.

-

Standardize the KMnO₄ solution against a primary standard such as sodium oxalate.

-

-

Preparation of Ferrous Sulfate Solution:

-

Accurately weigh a sample of FeSO₄·6H₂O (e.g., 1.0 g) and dissolve it in a volumetric flask (e.g., 100 mL) with deionized water.

-

Add a small amount of dilute sulfuric acid to prevent the hydrolysis and oxidation of the ferrous ions.

-

-

Titration:

-

Pipette a known volume (e.g., 25 mL) of the ferrous sulfate solution into a conical flask.

-

Add an excess of dilute sulfuric acid (e.g., 20 mL of 1 M H₂SO₄) to ensure the reaction goes to completion and to prevent the formation of manganese dioxide.

-

Titrate the ferrous sulfate solution with the standardized KMnO₄ solution from a burette. The permanganate solution acts as its own indicator.

-

The endpoint is reached when the first persistent pink color appears in the solution, indicating that all the Fe²⁺ has been oxidized to Fe³⁺.

-

Repeat the titration until concordant results are obtained.

-

-

Calculation:

-

Use the stoichiometry of the reaction (5Fe²⁺ + MnO₄⁻ + 8H⁺ → 5Fe³⁺ + Mn²⁺ + 4H₂O) and the titration results to calculate the concentration of Fe²⁺ and thus the purity of the original FeSO₄·6H₂O sample.

-

Crystal Structure Determination by Powder X-ray Diffraction (PXRD)

Objective: To determine the crystal system and unit cell parameters of a crystalline solid.

Methodology:

-

Sample Preparation:

-

Finely grind the FeSO₄·6H₂O sample to a homogeneous powder using a mortar and pestle.

-

Mount the powder on a sample holder, ensuring a flat, smooth surface.

-

-

Data Collection:

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and scan range (e.g., 2θ from 10° to 80°).

-

Initiate the scan to collect the diffraction pattern.

-

-

Data Analysis:

-

Process the raw data to identify the peak positions (2θ values) and their corresponding intensities.

-

Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase.

-

Use appropriate software to index the diffraction peaks and determine the unit cell parameters and crystal system.

-

Signaling Pathways and Biological Relevance

Cellular Uptake of Ferrous Iron

Ferrous sulfate is a common oral iron supplement used to treat iron deficiency anemia. The absorption of ferrous iron (Fe²⁺) in the duodenum is a critical biological process.

References

Ferrous Sulfate Hexahydrate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, biological significance, and experimental applications of ferrous sulfate (B86663) hexahydrate.

Core Chemical and Physical Properties

Ferrous sulfate hexahydrate is an iron(II) salt that exists as a blue-green crystalline solid. It is a commonly used source of ferrous iron in various industrial and pharmaceutical applications.

| Property | Value |

| CAS Number | 59261-48-2 |

| Molecular Formula | FeSO₄·6H₂O |

| Molecular Weight | 260.00 g/mol [1] |

| Appearance | Blue-green crystals or crystalline powder |

| Solubility | Soluble in water, insoluble in ethanol |

Applications in Research and Drug Development

This compound is a critical reagent in various research and drug development contexts, primarily due to its role as a readily bioavailable source of ferrous iron. Its applications range from serving as a nutritional supplement in cell culture media to its use as a chemical tool to investigate cellular processes involving iron.

Cell Culture and Bioavailability Studies

Ferrous sulfate is frequently used in cell culture media to provide the essential micronutrient iron, which is crucial for cellular respiration, DNA synthesis, and other metabolic processes.[2] A key in vitro model for studying the bioavailability of iron from different formulations, including ferrous sulfate, is the Caco-2 cell bioassay.[3][4][5][6] This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of cells with characteristics similar to intestinal enterocytes. The uptake of iron by these cells and the subsequent formation of the iron-storage protein ferritin are used as indicators of bioavailability.[3][4][5]

Cancer Research

Recent studies have highlighted the role of iron in cancer cell proliferation and survival. Ferrous sulfate has been used as a tool to investigate these phenomena. For instance, it has been shown to promote the growth of lung cancer cell lines in colony formation assays. This effect is linked to the activation of specific signaling pathways, such as the GP130/STAT3 pathway, which is involved in cell proliferation and survival.

Toxicology Studies

Understanding the toxicological profile of ferrous sulfate is crucial for its safe use in pharmaceutical formulations. Ingestion of high doses can lead to gastrointestinal irritation and, in severe cases, systemic toxicity.[7][8] Toxicological studies in animal models, such as rats, are conducted to determine the acute oral LD50 and to identify potential target organs for toxicity.[7]

Cellular Uptake and Signaling Pathways

The biological effects of ferrous sulfate are initiated by its uptake into cells and its subsequent involvement in various cellular pathways.

Cellular Uptake of Ferrous Iron

The primary route for the cellular uptake of ferrous iron (Fe²⁺) is through the divalent metal transporter 1 (DMT1). This transporter facilitates the entry of ferrous iron from the extracellular environment into the cytoplasm.

Intracellular Signaling

Once inside the cell, ferrous iron enters the labile iron pool. This pool of redox-active iron can participate in various cellular processes. One significant consequence of an increased intracellular ferrous iron concentration is its participation in the Fenton reaction, which generates reactive oxygen species (ROS) and can lead to oxidative stress.

Furthermore, studies have demonstrated a link between iron availability and the activation of specific signaling pathways. For example, ferrous sulfate has been shown to promote the activation of the STAT3 signaling pathway in lung cancer cells, which is a key regulator of cell proliferation and survival.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Iron Bioavailability using Caco-2 Cells

This protocol describes a method to assess the bioavailability of iron from a test substance, such as ferrous sulfate, using the Caco-2 cell model.[3][4][5]

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Test substance for bioavailability assessment

-

Reagents for in vitro digestion (e.g., pepsin, pancreatin (B1164899), bile salts)

-

Ferritin ELISA kit

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture: Culture Caco-2 cells in appropriate flasks until they reach confluency. Seed the cells onto permeable supports in multi-well plates and allow them to differentiate for approximately 21 days, forming a monolayer.

-

In Vitro Digestion: Prepare a simulated gastric digest of the test substance and ferrous sulfate (as a control) by incubating with pepsin at pH 2.0. Subsequently, adjust the pH and add pancreatin and bile salts to simulate intestinal digestion.

-

Cell Exposure: Apply the digests to the apical side of the differentiated Caco-2 cell monolayers and incubate for a specified period (e.g., 2-4 hours).

-

Cell Lysis: After incubation, wash the cell monolayers and lyse the cells to release intracellular contents.

-

Ferritin and Protein Measurement: Determine the ferritin concentration in the cell lysates using an ELISA kit. Measure the total protein concentration in the lysates using a protein assay.

-

Data Analysis: Normalize the ferritin concentration to the total protein concentration. Compare the ferritin formation in cells exposed to the test substance with that of the ferrous sulfate control to determine the relative bioavailability.

Colony Formation Assay

This assay is used to assess the effect of a compound, such as ferrous sulfate, on the proliferative capacity and survival of cells.[10][11][12]

Materials:

-

Cancer cell line of interest (e.g., A549 lung cancer cells)

-

Complete cell culture medium

-

This compound stock solution

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution

-

6-well plates

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.

-

Treatment: The following day, replace the medium with fresh medium containing various concentrations of ferrous sulfate. Include an untreated control.

-

Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), replacing the medium with fresh treatment medium every 2-3 days.

-

Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol (B129727) or paraformaldehyde), and stain with crystal violet solution.

-

Colony Counting: After staining, wash the plates to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control to determine the effect of ferrous sulfate on cell survival and proliferation.

Western Blot for STAT3 Activation

This protocol is used to detect the phosphorylation of STAT3, a key indicator of its activation, in response to treatment with ferrous sulfate.

Materials:

-

Cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

-

Secondary antibody (HRP-conjugated)

-

Protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture cells to a suitable confluency and treat them with ferrous sulfate at the desired concentration and for the specified time. Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, strip the membrane and re-probe with an antibody against total STAT3 as a loading control. Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the change in STAT3 activation upon ferrous sulfate treatment.

Toxicology Summary

While essential for many biological processes, excess ferrous sulfate can be toxic.

| Endpoint | Value (Rat, oral) | Reference |

| Acute Oral LD50 | 132-881 mg Fe/kg | [7] |

| Chronic Oral NOAEL (90 days) | 57-65 mg Fe/kg/day | [7] |

Primary Toxic Effects:

-

Gastrointestinal: Irritation, nausea, vomiting, diarrhea.[7]

-

Cellular: Local tissue irritation due to hydrolysis to sulfuric acid.[7]

-

Organ-specific: In cases of severe overdose, liver damage can occur.[8]

References

- 1. This compound | FeH12O10S | CID 9859974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lohmann-minerals.com [lohmann-minerals.com]

- 3. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferrous Sulfate Environmental and Toxicological Information - Affinity Chemical [affinitychemical.com]

- 8. Ferrous sulfate toxicity: a review of autopsy findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iron-dependent CDK1 activity promotes lung carcinogenesis via activation of the GP130/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

- 11. ossila.com [ossila.com]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of Ferrous Sulfate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of ferrous sulfate (B86663) hexahydrate (FeSO₄·6H₂O) in various solvents. The information contained herein is intended to support research, development, and formulation activities where ferrous sulfate is a key component. This document compiles quantitative solubility data, details relevant experimental methodologies, and presents visual workflows to aid in understanding the processes of solubility determination.

Quantitative Solubility Data

The solubility of a substance is a fundamental chemical property that quantifies the extent to which it dissolves in a solid, liquid, or gaseous solvent to form a homogeneous solution. For ferrous sulfate, its various hydrated forms exhibit different solubilities, which are significantly influenced by the solvent and temperature. The following tables summarize the available quantitative solubility data for different hydrates of ferrous sulfate.

Table 1: Solubility of Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 15.65 |

| 10 | 20.5 |

| 25 | 29.51 |

| 40.1 | 39.89 |

| 54 | 51.35 |

Table 2: Solubility of Ferrous Sulfate Monohydrate (FeSO₄·H₂O) in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 77 | 44.69 |

| 90.1 | 35.97 |

Table 3: Solubility of Ferrous Sulfate in Other Solvents

| Solvent | Hydrate Form | Temperature (°C) | Solubility |

| Ethylene Glycol | Not Specified | 20 | 6.38 g/100 g |

| Anhydrous Methanol | Not Specified | Not Specified | Soluble |

| Ethanol | Heptahydrate | Not Specified | Negligible/Practically Insoluble |

| Alcohol | Heptahydrate | Not Specified | Slightly Soluble |

| Diethyl Ether | Heptahydrate | Not Specified | Practically Insoluble |

| Non-polar organic solvents | Not Specified | Not Specified | Insoluble |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for many scientific and industrial applications. Several methods can be employed, ranging from simple gravimetric techniques to more sophisticated instrumental approaches. Below are detailed methodologies for key experiments.

Gravimetric Method for Determining Solubility in Water at Various Temperatures

This method is a fundamental and widely used technique for determining the solubility of a salt in water as a function of temperature.

Objective: To determine the solubility of ferrous sulfate hexahydrate in water at different temperatures by creating a saturated solution and measuring the mass of the dissolved salt.

Materials:

-

This compound (FeSO₄·6H₂O)

-

Distilled or deionized water

-

25 x 250-mm test tube with a 2-hole rubber stopper

-

Thermometer

-

Glass or wire stirring rod

-

Iron rings and ring stand assembly

-

Ceramic-centered gauze

-

Bunsen burner or hot plate

-

Buret with distilled water

-

Porcelain evaporating dish

-

Analytical balance

-

Oven

Procedure:

-

Preparation of the Saturated Solution:

-

Accurately weigh a sample of this compound and place it into the test tube.

-

Add a measured volume of distilled water to the test tube.

-

Assemble the apparatus with the test tube immersed in a water bath (a large beaker of water on a ring stand).

-

Insert the thermometer and stirring rod through the holes in the rubber stopper.

-

-

Heating and Dissolution:

-

Gently heat the water bath while continuously stirring the ferrous sulfate solution in the test tube.

-

Continue heating and stirring until all the salt crystals have completely dissolved.

-

-

Crystallization Point Determination:

-

Once all the salt is dissolved, remove the test tube from the hot water bath.

-

Allow the solution to cool slowly while continuing to stir.

-

Carefully observe the solution and record the temperature at which the first crystals begin to form. This is the saturation temperature for that specific concentration.

-

-

Varying Concentration and Temperature:

-

To determine solubility at different temperatures, the concentration of the solution can be changed by adding a known volume of distilled water from a buret and repeating the heating and cooling process.

-

-

Gravimetric Analysis (Isothermal Method):

-

Alternatively, prepare a saturated solution at a constant temperature by adding an excess of the salt to the water and stirring for an extended period to ensure equilibrium.

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant liquid using a pre-warmed pipette to prevent premature crystallization.

-

Weigh a clean, dry evaporating dish.

-

Transfer the known volume of the saturated solution to the evaporating dish.

-

Gently heat the evaporating dish in an oven at a temperature that will evaporate the water without decomposing the salt (e.g., 105-110 °C) until a constant weight is achieved.

-

After cooling in a desiccator, weigh the evaporating dish with the dry salt residue.

-

The mass of the dissolved salt can be calculated by subtracting the initial weight of the evaporating dish.

-

The solubility can then be expressed in grams of salt per 100 mL or 100 g of solvent.

-

Headspace Gas Chromatography Method for Inorganic Salt Solubility

This is a more advanced instrumental method suitable for determining the solubility of salts in various solvents, including those at temperatures above their boiling points.

Principle: A small amount of a volatile compound (tracer) is added to the solution. The vapor-liquid equilibrium (VLE) partitioning of the tracer is dependent on the salt concentration in the liquid phase. As the salt concentration increases, the concentration of the tracer in the vapor phase (headspace) changes proportionally. At the point of saturation, a distinct change or "breakpoint" occurs in the VLE curve, which can be detected by headspace gas chromatography (GC).

Materials and Equipment:

-

Headspace gas chromatograph (HS-GC)

-

Volatile tracer compound (e.g., methanol)

-

The inorganic salt (ferrous sulfate)

-

The solvent of interest

-

Sealed vials

-

Syringes

Procedure:

-

Sample Preparation:

-

Prepare a series of solutions with varying concentrations of the inorganic salt in the chosen solvent.

-

Add a very small, constant amount of the volatile tracer to each solution.

-

-

Headspace Analysis:

-

Place a known volume of each solution into a sealed headspace vial.

-

Allow the vials to equilibrate at a constant temperature to establish vapor-liquid equilibrium.

-

The headspace gas is then automatically sampled and injected into the gas chromatograph.

-

-

Data Acquisition and Analysis:

-

The GC separates the components of the vapor phase, and a detector measures the concentration of the volatile tracer.

-

A plot is generated of the tracer concentration in the vapor phase versus the salt concentration in the liquid phase.

-

The point at which a sharp change in the slope of this curve occurs indicates the saturation point of the salt. The solubility of the salt is the concentration at this breakpoint.

-

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Logical Workflow for Solubility Assessment

The following diagram outlines the decision-making process and experimental flow for determining the solubility of a compound like this compound.

The Thermal Decomposition of Ferrous Sulfate Hexahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of ferrous sulfate (B86663) hexahydrate (FeSO₄·6H₂O), a process of significant interest in various fields including materials science, chemical synthesis, and pharmaceutical development. The stability and decomposition pathway of hydrated salts are critical parameters in drug formulation and manufacturing, where temperature fluctuations can impact the efficacy and safety of active pharmaceutical ingredients and excipients. This document details the multi-stage decomposition process, the influence of the surrounding atmosphere, and the intermediate and final products formed.

Introduction

Ferrous sulfate and its various hydrates are fundamental iron compounds used in a range of applications, from nutritional supplements to precursors in the synthesis of iron-based materials. The thermal behavior of these hydrates is complex and highly dependent on experimental conditions such as heating rate and the composition of the purge gas. Understanding these transformations is crucial for controlling product purity, morphology, and functionality. This guide synthesizes data from thermogravimetric analysis (TGA), differential thermal analysis (DTA), differential scanning calorimetry (DSC), and mass spectrometry (MS) to provide a detailed account of the decomposition process.

Decomposition Pathway and Stoichiometry

The thermal decomposition of ferrous sulfate hexahydrate is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt. The specific intermediate products and reaction temperatures are highly sensitive to the surrounding atmosphere. The following sections detail the decomposition pathways in both inert and oxidizing atmospheres.

Decomposition in an Inert Atmosphere

Under an inert atmosphere, such as nitrogen or argon, the decomposition proceeds through a series of dehydration steps, followed by the disproportionation of anhydrous ferrous sulfate.

The initial dehydration occurs in three distinct stages:

-

FeSO₄·6H₂O → FeSO₄·4H₂O + 2H₂O

-

FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O

-

FeSO₄·H₂O → FeSO₄ + H₂O

Following complete dehydration, the anhydrous ferrous sulfate decomposes at higher temperatures in a two-step process:

-

6FeSO₄ → Fe₂(SO₄)₃ + 2Fe₂O₃ + 3SO₂

-

Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃

The final solid product is hematite (B75146) (α-Fe₂O₃).[1]

Decomposition in an Oxidizing Atmosphere

In the presence of oxygen (e.g., in air), the decomposition pathway is altered due to the oxidation of Fe(II) to Fe(III). This leads to the formation of different intermediate compounds. The dehydration of the heptahydrate to the tetrahydrate and monohydrate is accompanied by oxidation, forming basic iron sulfates.[2]

Key intermediates in an oxidizing atmosphere include hydroxysulfate (Fe(OH)SO₄) and oxysulfate (Fe₂O(SO₄)₂).[2][3] The decomposition can be summarized as follows:

-

Dehydration and concurrent oxidation: Ferrous sulfate heptahydrate first dehydrates to intermediate hydrates, which are then oxidized. The formation of Fe(OH)SO₄ is a key step.[4]

-

Decomposition of basic sulfates: The hydroxysulfate decomposes to the more stable oxysulfate.[3]

-

Final decomposition: The oxysulfate then decomposes to ferric oxide (Fe₂O₃) and sulfur oxides.[2][3]

Quantitative Thermal Analysis Data

The following tables summarize the quantitative data obtained from various thermal analysis studies on ferrous sulfate hydrates. It is important to note that the peak temperatures are dependent on the heating rate; higher heating rates generally shift the peaks to higher temperatures.

Table 1: Thermal Decomposition of this compound in an Inert Atmosphere.

| Decomposition Step | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Experimental Mass Loss (%) |

| FeSO₄·6H₂O → FeSO₄·4H₂O | 70-100 | 71-148 | 13.85 | ~13.8 |

| FeSO₄·4H₂O → FeSO₄·H₂O | 95-190 | 102-148 | 20.77 | ~20.3 |

| FeSO₄·H₂O → FeSO₄ | 245-310 | 260-310 | 6.93 | ~6.9 |

| 6FeSO₄ → Fe₂(SO₄)₃ + 2Fe₂O₃ + 3SO₂ | 525-650 | 547-650 | 11.28 | ~11.8 |

| Fe₂(SO₄)₃ → Fe₂O₃ + 3SO₃ | 625-710 | 650-710 | 17.69 | ~17.7 |

Note: Temperature ranges and peak temperatures vary with heating rate. Data compiled from multiple sources.

Table 2: Thermal Decomposition of Ferrous Sulfate Heptahydrate in an Oxidizing Atmosphere (Air).

| Decomposition Step/Process | Temperature Range (°C) | DTA Peak (°C) (endo/exo) | Key Intermediate Products |

| Dehydration to Tetrahydrate | Up to ~100 | Endothermic | FeSO₄·4H₂O |

| Dehydration to Monohydrate & Oxidation | 100 - 300 | Endothermic | FeSO₄·H₂O, Fe(OH)SO₄ |

| Formation of Oxysulfate | 300 - 420 | Endothermic | Fe₂O(SO₄)₂ |

| Decomposition to Ferric Oxide | > 420 | Endothermic | Fe₂O₃, Fe₂(SO₄)₃ |

Note: The decomposition in air is a complex process with overlapping reactions, making precise mass loss correlations for each step challenging. Data compiled from multiple sources.[2]

Table 3: Enthalpy Changes for the Decomposition of Basic Iron Sulfates.

| Decomposition Process | Enthalpy Change (ΔH) (kJ/mol) |

| Water loss from basic sulfates | 158 - 176 |

| SO₃ loss from basic sulfates | 177 - 221 |

Data obtained for the decomposition of intermediate basic iron sulfates formed during the process.[3]

Experimental Protocols

This section provides a generalized methodology for the thermal analysis of this compound, based on common practices cited in the literature.

Instrumentation

-

Thermogravimetric Analyzer (TGA): Coupled with a differential thermal analyzer (DTA) or differential scanning calorimeter (DSC). A system with an evolved gas analysis (EGA) capability, such as a coupled mass spectrometer (MS), is highly recommended for identifying gaseous decomposition products.

-

Crucibles: Alumina (Al₂O₃) or platinum crucibles are typically used.[5] For inert atmosphere experiments, it is crucial to handle samples and crucibles in a glove box to prevent premature oxidation or hydration changes.[1]

-

Purge Gas: High-purity nitrogen or argon for inert atmosphere experiments. Dry air or a specific oxygen mixture for oxidizing conditions. A typical flow rate is 20-200 mL/min.[6]

Sample Preparation

-

Sample Sourcing: Use analytical grade this compound. Note the purity and any potential impurities.

-

Sample Preparation: To ensure reproducibility, gently crush the sample to a uniform, fine powder using an agate mortar and pestle.[5] Sieving to a specific particle size range (e.g., 40-200 µm) can further improve consistency.[1]

-

Handling: For inert atmosphere studies, all sample preparation and loading into the TGA crucible should be performed within a glove box under a high-purity argon or nitrogen atmosphere.[1]

TGA/DTA Measurement Procedure

-

Instrument Preparation:

-

Ensure the TGA balance is calibrated.

-

Clean the crucible by washing with water in an ultrasonic bath, rinsing with acetone, and drying at a high temperature (e.g., 120°C) overnight.[5]

-

Perform a blank run with an empty crucible to establish a stable baseline.

-

-

Sample Loading:

-

Tare the empty crucible in the TGA.

-

Accurately weigh a small amount of the prepared sample into the crucible. A typical sample mass is in the range of 5-10 mg.[6]

-

-

Experimental Conditions:

-

Atmosphere: Set the desired purge gas (e.g., nitrogen or air) and flow rate. Allow the system to purge for a sufficient time before starting the heating program to ensure a stable atmosphere.

-

Temperature Program:

-

Start with an isothermal segment at a low temperature (e.g., 30°C) to allow the sample to equilibrate.

-

Apply a linear heating ramp at a controlled rate. Common heating rates for this type of analysis are 5, 10, or 20°C/min.

-

Heat to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000°C).

-

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), differential temperature (DTA) or heat flow (DSC), and temperature as a function of time.

-

If using EGA, monitor the ion currents for relevant mass-to-charge ratios (e.g., m/z 18 for H₂O, 64 for SO₂, 80 for SO₃).

-

Data Analysis

-

TGA Curve: Determine the onset and end temperatures of each mass loss step. Calculate the percentage mass loss for each step and compare it with the theoretical values for the proposed reactions.

-

DTG Curve (First Derivative of TGA): Identify the peak temperatures for the maximum rate of mass loss for each step.

-

DTA/DSC Curve: Identify the peak temperatures of endothermic and exothermic events. Correlate these peaks with the mass loss steps observed in the TGA curve.

-

EGA Data: Correlate the evolution of specific gases with the observed thermal events to confirm the decomposition products.

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways of this compound under different atmospheric conditions.

Caption: Decomposition pathway in an inert atmosphere.

Caption: Decomposition pathway in an oxidizing atmosphere.

Caption: General experimental workflow for thermal analysis.

Conclusion

The thermal decomposition of this compound is a complex, multi-stage process that is highly influenced by the experimental atmosphere. In an inert atmosphere, the decomposition proceeds through distinct dehydration steps to form anhydrous ferrous sulfate, which then decomposes to ferric oxide via a ferric sulfate intermediate. In an oxidizing atmosphere, the pathway is altered by the oxidation of Fe(II) to Fe(III), leading to the formation of basic iron sulfates as key intermediates before the final formation of ferric oxide. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working with this compound, enabling better control and understanding of its thermal behavior in various applications. Accurate and reproducible thermal analysis is paramount for ensuring the quality and stability of products in the pharmaceutical and materials science industries.

References

Spectroscopic Analysis of Ferrous Sulfate Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core spectroscopic techniques used in the analysis of ferrous sulfate (B86663) hexahydrate (FeSO₄·6H₂O). Ferrous sulfate is a critical compound in pharmaceuticals and various industrial applications, making its precise characterization essential. This document details the experimental protocols and quantitative data derived from Mössbauer, Infrared (IR), Raman, and UV-Visible (UV-Vis) spectroscopy, offering a comprehensive resource for quality control, stability testing, and research applications.

Introduction to Spectroscopic Characterization

Spectroscopic methods are indispensable tools for elucidating the structural and electronic properties of materials. In the context of ferrous sulfate hexahydrate, these techniques provide insights into the oxidation state of iron, the nature of the sulfate anion, the coordination of water molecules, and the overall crystalline structure. Such information is vital for ensuring the efficacy and safety of pharmaceutical products containing this active ingredient.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, in this case, ⁵⁷Fe. It provides precise information about the oxidation state, spin state, and site symmetry of the iron atoms within the crystal lattice.

Experimental Protocol

A standard Mössbauer spectroscopy experiment involves a radioactive source (typically ⁵⁷Co), a drive to induce a Doppler shift in the energy of the emitted gamma rays, a sample holder, and a detector.[1][2]

-

Sample Preparation: A powdered sample of this compound is uniformly distributed in a sample holder. For air-sensitive samples, the holder is sealed to prevent oxidation.

-

Source and Calibration: A ⁵⁷Co source, which decays to ⁵⁷Fe, is used to generate 14.4 keV gamma rays.[1] The spectrometer is calibrated using a standard iron foil.[3]

-

Data Acquisition: The source is moved relative to the sample with a range of velocities, typically ±11 mm/s for ⁵⁷Fe, to scan the gamma-ray energy.[3] The detector measures the transmission of gamma rays through the sample as a function of velocity.

-

Data Analysis: The resulting spectrum, a plot of gamma-ray counts versus velocity, is fitted to Lorentzian lines to extract the Mössbauer parameters: isomer shift (δ) and quadrupole splitting (Δ).

Quantitative Data

The Mössbauer spectrum of a compound containing Fe²⁺ ions typically exhibits a doublet due to the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus.

| Parameter | Value (mm/s) | Reference Compound |

| Isomer Shift (δ) | ~1.30 | α-Fe |

| Quadrupole Splitting (Δ) | ~2.80 - 3.00 | N/A |

Table 1: Typical Mössbauer parameters for Fe²⁺ in a hydrated sulfate environment. The isomer shift is reported relative to α-Fe at room temperature.[4]

Logical Workflow for Mössbauer Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules. For this compound, it is particularly useful for characterizing the vibrations of the sulfate anion (SO₄²⁻) and the water of hydration (H₂O).

Experimental Protocol

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid powder.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is used.[5]

-

Background Collection: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Application: A small amount of the this compound powder is placed onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and analyzed for characteristic absorption bands.

Quantitative Data

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrational modes of the sulfate group and the water molecules. The following table is based on data for ferrous sulfate heptahydrate, which is structurally similar to the hexahydrate.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3500 - 3200 | O-H stretching | ν(H₂O) |

| ~1640 | H-O-H bending | δ(H₂O) |

| ~1146, 1108, 1087 | Asymmetric S-O stretching | ν₃(SO₄²⁻) |

| ~1019 | Symmetric S-O stretching | ν₁(SO₄²⁻) |

| ~627 - 614 | Asymmetric S-O-S bending | ν₄(SO₄²⁻) |

| ~518 - 400 | Symmetric S-O-S bending | ν₂(SO₄²⁻) |

Table 2: Infrared band assignments for hydrated ferrous sulfate. Data derived from studies on FeSO₄·7H₂O.[6][7]

Raman Spectroscopy

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to the symmetric vibrations of non-polar functional groups.

Experimental Protocol

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 488 nm Argon ion laser), a sample holder, and a sensitive detector (e.g., CCD) is used.[8]

-

Sample Preparation: A small amount of the this compound powder is placed in a sample holder, such as a glass capillary tube or a well slide.

-

Spectrum Acquisition: The sample is irradiated with the laser, and the scattered light is collected and analyzed. The spectrum is typically recorded over a range of Raman shifts (cm⁻¹).

-

Data Analysis: The Raman spectrum is analyzed to identify the characteristic peaks corresponding to the vibrational modes of the compound.

Quantitative Data

The Raman spectrum of hydrated ferrous sulfate provides distinct peaks for the sulfate anion. The position of the symmetric stretching mode (ν₁) of the sulfate ion is particularly sensitive to the degree of hydration.

| Raman Shift (cm⁻¹) | Assignment | Vibrational Mode |

| ~3500 - 3200 | O-H stretching | ν(H₂O) |

| ~1650 | H-O-H bending | δ(H₂O) |

| ~1100 | Asymmetric S-O stretching | ν₃(SO₄²⁻) |

| ~976 - 984 | Symmetric S-O stretching | ν₁(SO₄²⁻) |

| ~615 - 620 | Asymmetric S-O-S bending | ν₄(SO₄²⁻) |

| ~451 - 458 | Symmetric S-O-S bending | ν₂(SO₄²⁻) |

Table 3: Raman band assignments for hydrated ferrous sulfate. Data is a composite from studies on various ferrous sulfate hydrates.[8][9][10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to quantify the concentration of a substance in a solution by measuring its absorbance of light. While aqueous solutions of ferrous ions are nearly colorless, they form a deeply colored complex with 1,10-phenanthroline (B135089), which can be readily quantified.[11]

Experimental Protocol

-

Preparation of Standard Solutions: A stock solution of known iron concentration is prepared by dissolving a precise mass of ferrous ammonium (B1175870) sulfate hexahydrate in deionized water.[12] A series of standard solutions of lower concentrations are prepared by serial dilution.

-

Complex Formation: To each standard solution and the unknown sample solution, a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) is added to ensure all iron is in the Fe²⁺ state.[13] Then, a solution of 1,10-phenanthroline and a buffer (e.g., sodium acetate) are added to form the reddish-orange tris(1,10-phenanthroline)iron(II) complex.[14]

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λ_max), which is approximately 508-510 nm.[11][15] A blank solution containing all reagents except the iron salt is used to zero the spectrophotometer.

-

Data Analysis: A calibration curve of absorbance versus concentration is plotted for the standard solutions. The concentration of the unknown sample is determined from its absorbance using the calibration curve and the Beer-Lambert law.

Quantitative Data

| Parameter | Value |

| λ_max of Fe(II)-phenanthroline complex | ~508 - 510 nm |

Table 4: Wavelength of maximum absorbance for the quantitative analysis of ferrous iron.[11][15]

Workflow for UV-Vis Analysis

Conclusion

The spectroscopic techniques of Mössbauer, IR, Raman, and UV-Vis provide a powerful and complementary suite of tools for the comprehensive analysis of this compound. Mössbauer spectroscopy offers unparalleled insight into the electronic state of the iron center. IR and Raman spectroscopies effectively characterize the vibrational modes of the sulfate and water components, which are sensitive to the compound's hydration state and crystalline form. UV-Vis spectroscopy, following complexation, provides a robust method for the quantitative determination of ferrous iron concentration. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling rigorous quality control and advancing research and development efforts.

References

- 1. Methods of Experimental Physics (MXP) - S18_Moessbauer Spectroscopy of Iron Compounds [sites.google.com]

- 2. Video: Mössbauer Spectroscopy [jove.com]

- 3. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. youtube.com [youtube.com]

- 6. ricerca.unich.it [ricerca.unich.it]

- 7. researchgate.net [researchgate.net]

- 8. lpi.usra.edu [lpi.usra.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. asdlib.org [asdlib.org]

- 14. webhost.bridgew.edu [webhost.bridgew.edu]

- 15. ijmpronline.com [ijmpronline.com]

An In-depth Technical Guide to the Hydrates of Ferrous Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydrates of ferrous sulfate (B86663) (FeSO₄·xH₂O), compounds of significant interest in pharmaceutical and industrial applications. This document details their chemical and physical properties, methods of preparation, and analytical characterization, presenting quantitative data in accessible formats and outlining detailed experimental protocols.

Introduction to Ferrous Sulfate and its Hydrates

Iron(II) sulfate, or ferrous sulfate, is an iron salt that exists in several hydration states, with the number of water molecules (x) in its crystalline structure varying.[1] These hydrates differ in their physical properties such as color, density, and stability, which in turn influences their suitability for different applications. The most common and commercially significant hydrate (B1144303) is the heptahydrate (x=7), often referred to as green vitriol or copperas.[1] Other known hydrates include the monohydrate (x=1), tetrahydrate (x=4), and less common forms like the dihydrate, pentahydrate, and hexahydrate.[1][2] The anhydrous form (FeSO₄) is a white crystalline solid.[2]

The hydrated forms are utilized in medicine to treat iron deficiency anemia, with the specific hydrate chosen based on formulation requirements.[1] They also find extensive use in industrial processes, including as a reducing agent, in the manufacture of inks and pigments, and in water treatment.[2] Understanding the properties and interconversion of these hydrates is crucial for their effective application and for ensuring product quality and stability.

Physicochemical Properties of Ferrous Sulfate Hydrates

The degree of hydration significantly impacts the physicochemical properties of ferrous sulfate. The following tables summarize key quantitative data for the most common hydrates.

Table 1: General Properties of Ferrous Sulfate Hydrates

| Property | Anhydrous (FeSO₄) | Monohydrate (FeSO₄·H₂O) | Tetrahydrate (FeSO₄·4H₂O) | Heptahydrate (FeSO₄·7H₂O) |

| Molar Mass ( g/mol ) | 151.91 | 169.93 | 223.98 | 278.02 |

| Appearance | White crystals | White-yellow crystals | - | Blue-green crystals |

| Density (g/cm³) | 3.65 | 3 | - | 1.895 |

| Melting Point (°C) | 680 (decomposes) | 300 (decomposes) | - | 60-64 (decomposes) |

Source:[2]

Table 2: Solubility of Ferrous Sulfate Heptahydrate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 15.65 |

| 10 | 20.5 |

| 25 | 29.51 |

| 40.1 | 39.89 |

| 54 | 51.35 |

Source:[3]

Table 3: Water of Crystallization Content

| Hydrate | Formula | Molar Mass of Water ( g/mol ) | Total Molar Mass ( g/mol ) | Percentage of Water (%) |

| Monohydrate | FeSO₄·H₂O | 18.02 | 169.93 | 10.60 |

| Tetrahydrate | FeSO₄·4H₂O | 72.06 | 223.98 | 32.17 |

| Heptahydrate | FeSO₄·7H₂O | 126.14 | 278.02 | 45.37 |

Calculated from molar masses.[4]

Interconversion of Ferrous Sulfate Hydrates

The different hydrates of ferrous sulfate can be interconverted by controlling temperature and relative humidity. The heptahydrate is the most stable form at room temperature and high humidity. Upon heating, it loses water molecules in a stepwise manner.

The thermal dehydration of ferrous sulfate heptahydrate typically proceeds as follows:

-

FeSO₄·7H₂O → FeSO₄·4H₂O + 3H₂O (Occurs around 56.6 °C)[1]

-

FeSO₄·4H₂O → FeSO₄·H₂O + 3H₂O (Occurs at temperatures close to 150 °C)[5]

-

FeSO₄·H₂O → FeSO₄ + H₂O (Occurs at temperatures over 225 °C)[5]

The following diagram illustrates the relationship between the common hydrates of ferrous sulfate.

Caption: Interconversion pathway of common ferrous sulfate hydrates.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of ferrous sulfate hydrates.

Synthesis of Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

This protocol describes the preparation of ferrous sulfate heptahydrate by the reaction of iron with sulfuric acid.[6]

Materials:

-

Iron filings or nails

-

20% Sulfuric acid (H₂SO₄) solution

-

Distilled water

-

Beakers

-

Erlenmeyer flask

-

Heating plate

-

Filtration apparatus (Büchner funnel, filter paper, suction flask)

Procedure:

-

Carefully add a stoichiometric amount of iron filings or nails to a 20% sulfuric acid solution in an Erlenmeyer flask. The reaction is: Fe + H₂SO₄ → FeSO₄ + H₂.[6]

-

Gently heat the mixture to accelerate the reaction. The formation of hydrogen gas will be observed.[7]

-

Once the reaction has ceased (i.e., no more gas evolution), heat the solution to ensure all the ferrous sulfate has dissolved.[6]

-

Hot filter the solution to remove any unreacted iron and other solid impurities.[6]

-

Allow the filtrate to cool slowly at room temperature. Blue-green crystals of ferrous sulfate heptahydrate will form.[6]

-

Collect the crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of cold distilled water and then air dry them on filter paper.

Synthesis of Ferrous Sulfate Monohydrate (FeSO₄·H₂O)

This protocol outlines the preparation of the monohydrate form.

Method 1: Dehydration of Heptahydrate [8]

-

Place a known quantity of ferrous sulfate heptahydrate in a shallow dish.

-

Heat the sample in an oven at a temperature above 65 °C but below 300 °C.[9]

-

Continue heating until a constant weight is achieved, indicating the complete conversion to the monohydrate.

Method 2: Direct Precipitation [10]

-

Prepare a solution of ferrous sulfate by reacting iron with 10-90% sulfuric acid.

-

After the reaction, filter the solution to remove unreacted iron.

-

Add concentrated sulfuric acid to the filtrate to bring the final acid concentration to between 35-45%. This will cause the precipitation of ferrous sulfate monohydrate.[10]

-

Separate the precipitate by filtration or centrifugation.[10]

Redox Titration for the Assay of Ferrous Sulfate

This method determines the purity of a ferrous sulfate sample by titrating with a standardized potassium permanganate (B83412) solution.[11]

Materials:

-

Ferrous sulfate sample

-

Standardized 0.1 N Potassium permanganate (KMnO₄) solution

-

Dilute Sulfuric acid (H₂SO₄)

-

Burette, pipette, conical flask

-

Analytical balance

Procedure:

-

Accurately weigh approximately 1 g of the ferrous sulfate sample.[11]

-

Dissolve the sample in a mixture of 20 mL of dilute sulfuric acid and 20 mL of distilled water in a conical flask.[11]

-

Titrate the ferrous sulfate solution with the standardized 0.1 N KMnO₄ solution. The permanganate solution is added from the burette until a faint, permanent pink color is observed in the solution, which indicates the endpoint.[11]

-

Record the volume of KMnO₄ solution used.

-

Repeat the titration at least two more times to ensure concordant results.

-

The percentage purity of the ferrous sulfate can be calculated based on the stoichiometry of the reaction: 10FeSO₄ + 2KMnO₄ + 8H₂SO₄ → 5Fe₂(SO₄)₃ + K₂SO₄ + 2MnSO₄ + 8H₂O.

The following diagram illustrates the workflow for the redox titration of ferrous sulfate.

Caption: Experimental workflow for the redox titration of ferrous sulfate.

Determination of Water of Crystallization

The number of water molecules in a ferrous sulfate hydrate sample can be determined gravimetrically.

Procedure:

-

Accurately weigh a clean, dry crucible.

-

Add a known mass of the hydrated ferrous sulfate sample to the crucible and reweigh.

-

Heat the crucible and its contents gently at first, then more strongly, to drive off the water of crystallization. A temperature of around 300 °C is sufficient to form the anhydrous salt.

-

Allow the crucible to cool in a desiccator to prevent reabsorption of moisture.

-

Weigh the crucible and the anhydrous ferrous sulfate.

-

The mass of water lost is the difference between the initial mass of the hydrate and the final mass of the anhydrous salt.

-

From the mass of water and the mass of anhydrous ferrous sulfate, the ratio of moles of water to moles of ferrous sulfate can be calculated, giving the value of 'x' in FeSO₄·xH₂O.

Characterization Techniques

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for studying the dehydration of ferrous sulfate hydrates. TGA measures the change in mass of a sample as a function of temperature, revealing the stepwise loss of water molecules.[5] DSC measures the heat flow into or out of a sample as it is heated, identifying the endothermic peaks associated with dehydration and phase transitions.[12]

The thermal decomposition of ferrous sulfate heptahydrate in an inert atmosphere shows distinct steps corresponding to the formation of the tetrahydrate, monohydrate, and finally the anhydrous salt before further decomposition at higher temperatures.[5]

X-Ray Diffraction (XRD)

X-ray diffraction is a key technique for identifying the specific crystalline form of a ferrous sulfate hydrate. Each hydrate has a unique crystal structure and will produce a characteristic diffraction pattern. This allows for the unambiguous identification of the phases present in a sample and can be used to monitor phase transformations.[13] For example, XRD can distinguish between the monoclinic structure of melanterite (heptahydrate) and other hydrate forms.[14]

Conclusion

The various hydrates of ferrous sulfate exhibit a range of properties that are dependent on their degree of hydration. A thorough understanding of their synthesis, interconversion, and characterization is essential for their effective use in research, drug development, and industrial applications. The experimental protocols and data presented in this guide provide a solid foundation for professionals working with these important compounds.

References

- 1. Iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. The Comprehensive Guide to Ferrous Sulfate Monohydrate: Synthesis, Composition, and Applications_Chemicalbook [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Calculate the percentage of water in ferrous sulphate crystals. [Fe 56, S.. [askfilo.com]

- 5. mdpi.com [mdpi.com]

- 6. fchpt.stuba.sk [fchpt.stuba.sk]

- 7. m.youtube.com [m.youtube.com]

- 8. The preparation and characterization of ferrous sulphate hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The preparation method of ferrous sulfate heptahydrate_Chemicalbook [chemicalbook.com]

- 10. US3760069A - Process for producing ferrous sulfate - Google Patents [patents.google.com]

- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 12. vixra.org [vixra.org]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

Unveiling the Earth's Ferrous Sulfate: A Technical Guide to its Natural Occurrence and Mineral Forms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence and diverse mineral forms of ferrous sulfate (B86663), a compound of significant interest across various scientific disciplines, including geochemistry, environmental science, and pharmaceutical development. This document provides a comprehensive overview of the formation, properties, and interrelationships of the primary ferrous sulfate minerals, supported by quantitative data, experimental methodologies, and visual representations of their transformation pathways.

Natural Occurrence and Formation Environment

Ferrous sulfate minerals are predominantly secondary minerals, meaning they are formed by the alteration of pre-existing primary minerals.[1][2][3] The most common genesis is the oxidation of iron sulfide (B99878) minerals, such as pyrite (B73398) (FeS₂) and marcasite (B74401) (FeS₂), in the presence of water and atmospheric oxygen.[1][4][5] This process is frequently observed in the oxidation zones of ore deposits, on the walls of underground mines, and within coal and lignite (B1179625) seams exposed to humid air.[4][5][6] Some rare occurrences have also been noted as sublimates around volcanic fumaroles.[1][4]

These minerals are often found in association with other sulfate minerals like epsomite, jarosite, gypsum, and other metal sulfates.[1][7][8] The specific mineral form of ferrous sulfate that develops is highly dependent on environmental conditions such as humidity and temperature.[4][7]

Mineral Forms of Ferrous Sulfate

Ferrous sulfate exists in various states of hydration, each corresponding to a distinct mineral species. The most common and significant of these are detailed below.

Melanterite (FeSO₄·7H₂O)

Often referred to as green vitriol or copperas in historical texts, melanterite is the most hydrated and common mineral form of ferrous sulfate.[9] It typically presents as blue-green, vitreous to silky crystals and is highly soluble in water.[4] Melanterite is notably unstable when removed from its humid formation environment, readily dehydrating to form other less-hydrated ferrous sulfate minerals.[4]

Rozenite (FeSO₄·4H₂O)

Rozenite is a tetrahydrate of ferrous sulfate that forms as a secondary mineral under low humidity and at temperatures below 21°C.[7][10] It is a common alteration product of copper-free melanterite.[7][10] Rozenite typically appears as white or pale green powdery efflorescences or coatings.[8][10]

Siderotil (FeSO₄·5H₂O)

Siderotil is a pentahydrate of ferrous sulfate that also forms through the dehydration of melanterite.[11] It often occurs as fibrous or powdery encrustations and can also form acicular triclinic crystals.[11] The presence of some copper is often required to stabilize its structure.[12]

Ferrohexahydrite (FeSO₄·6H₂O)

As its name suggests, ferrohexahydrite is the hexahydrate form of ferrous sulfate. It is a rarer mineral that can be found as a dehydration product of melanterite.[13] It has been observed in oxidized ore-bearing sandstones and in drill cores.[13]

Szomolnokite (FeSO₄·H₂O)

Szomolnokite is the monohydrate of ferrous sulfate and is a member of the Kieserite Group.[14] It is an uncommon secondary mineral that forms in pyrite-rich oxidized sulfide deposits, typically under highly acidic and arid conditions.[15][16] It can appear as pale yellow or reddish-brown crystals.[14]

Quantitative Data of Ferrous Sulfate Minerals

The following tables summarize the key quantitative properties of the primary ferrous sulfate minerals for easy comparison.

Table 1: Chemical and Physical Properties of Ferrous Sulfate Minerals

| Mineral | Chemical Formula | Molar Mass ( g/mol ) | Crystal System | Mohs Hardness | Density (g/cm³) |

| Melanterite | FeSO₄·7H₂O | 278.02 | Monoclinic[4] | 2[4] | 1.895 - 1.898[17] |

| Ferrohexahydrite | FeSO₄·6H₂O | 260.00 | Monoclinic[18] | 2[18] | 1.934 (Calculated)[18] |

| Siderotil | FeSO₄·5H₂O | 241.99 | Triclinic[11] | 2.5[11] | 2.1 - 2.2[11] |

| Rozenite | FeSO₄·4H₂O | 223.97 | Monoclinic[19] | 2-3[10] | 2.29[10] |

| Szomolnokite | FeSO₄·H₂O | 169.93 | Monoclinic[14] | 2.5[14] | 3.03 - 3.07[14] |

Table 2: Elemental Composition of Ferrous Sulfate Minerals

| Mineral | Iron (Fe) % | Sulfur (S) % | Oxygen (O) % | Hydrogen (H) % |

| Melanterite | 20.09[20] | 11.53[20] | 63.30[20] | 5.08[20] |

| Ferrohexahydrite | 21.48 | 12.33 | 61.54 | 4.65 |

| Siderotil | 23.08[21] | 13.25[21] | 59.51[21] | 4.17[21] |

| Rozenite | 24.94 | 14.32 | 57.15 | 3.60 |

| Szomolnokite | 32.86[14] | 18.87[14] | 47.08[14] | 1.19[14] |

Note: Elemental compositions for Ferrohexahydrite and Rozenite were calculated based on their chemical formulas.

Experimental Protocols for Mineral Identification

The identification and characterization of ferrous sulfate minerals typically involve a combination of physical property assessment and instrumental analysis.

Macroscopic and Microscopic Examination

Initial identification can be performed through visual inspection of physical properties such as color, luster, crystal habit, and cleavage. A hand lens or stereomicroscope can aid in observing these characteristics.

X-Ray Diffraction (XRD)

X-ray diffraction is a definitive method for identifying crystalline materials.

-

Sample Preparation: A small, representative sample of the mineral is ground into a fine powder.

-

Instrumentation: The powdered sample is mounted in a powder X-ray diffractometer.

-

Data Collection: The sample is irradiated with monochromatic X-rays at various angles (2θ), and the diffraction pattern is recorded.

-

Analysis: The resulting diffractogram, a plot of X-ray intensity versus 2θ angle, is compared to standard diffraction patterns in a mineralogical database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to identify the mineral phases present. This method has been used for the verification of siderotil.[22]

Energy-Dispersive X-ray Spectrometry (EDS)

EDS is used to determine the elemental composition of a sample.

-